3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
CAS No.:
Cat. No.: VC10952549
Molecular Formula: C10H9F3N4S
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3N4S |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2 |
| Standard InChI Key | YGTGVXHLRHFUAH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at position 3 with a benzylthio group (–S–CH₂C₆H₅) and at position 5 with a trifluoromethyl (–CF₃) group. The amine moiety at position 4 enhances hydrogen-bonding capacity, a critical feature for biological interactions.
Key structural features:
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Triazole ring: Provides aromatic stability and serves as a hydrogen-bond acceptor/donor.
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Benzylthio group: Introduces hydrophobicity and π-π stacking potential.
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Trifluoromethyl group: Enhances metabolic stability and membrane permeability.
Physicochemical Parameters
The trifluoromethyl group significantly reduces aqueous solubility compared to non-fluorinated analogs (e.g., 5-methyl derivatives: solubility = 1.8 mg/mL) .
Synthetic Methodologies
Primary Synthetic Route
The compound is typically synthesized via a two-step protocol:
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Formation of 5-(Trifluoromethyl)-1,2,4-triazole-3-thiol:
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S-Benzylation:
Key reaction:
Industrial-Scale Optimization
Continuous flow reactors improve scalability:
Biological Activity and Mechanism of Action
Antifungal Activity
Triazole derivatives inhibit fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
In vitro data (Candida albicans):
| Compound | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| Fluconazole | 4.0 | 12.5 |
| 3-(Benzylthio)-5-(CF3)-triazolamine | 2.5 | 18.4 |
The benzylthio group enhances membrane penetration, while the –CF₃ group stabilizes binding to CYP51’s heme iron .
| Parameter | Value |
|---|---|
| IC₅₀ (72 h) | 14.3 µM |
| Apoptosis Induction | 42% (24 h) |
| Cell Cycle Arrest | G2/M phase |
Mechanistic studies suggest inhibition of topoisomerase IIα, with a binding affinity () of 0.87 µM.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Analog (R-group) | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| R = –CH₂C₆H₅ (target) | 2.5 | 14.3 |
| R = –CH₂C₆H₃(Cl)₂ | 1.8 | 9.7 |
| R = –CH₂C₆H₄–OCH₃ | 8.2 | 22.1 |
Chlorinated benzyl analogs exhibit enhanced potency due to hydrophobic interactions with target enzymes.
Applications in Materials Science
Coordination Polymers
The compound forms 2D networks with Cu(II):
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